![molecular formula C14H14N2O5S B5508892 2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)
2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone
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Description
Synthesis Analysis
The synthesis of related pyrimidinone compounds involves the reaction of methyl phenylacetate or diethyl malonate with phenyl isothiocyanate, leading to derivatives like 2,3-dihydro-6-mercapto-1,3,5-triphenyl-2-thioxo-4(3H)-pyrimidinone through specific conditions in DMF solution. Further acylation with acyl chlorides yields 6-acylthio derivatives, showcasing a variety of biological activities in vitro and in vivo (Ranise et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives, such as (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl- 3,4-dihydro- 2(1H)-pyrimidinone, has been elucidated through X-ray crystallographic analysis, revealing polymorphism and the impact of different packing in the crystal lattice on stability and melting points. These studies provide insights into the conformational preferences and interactions within the crystal structure (Miyamae et al., 1991).
Chemical Reactions and Properties
Pyrolysis studies on similar pyrimidinone compounds, like bk-2C-B, highlight the stability of these compounds when exposed to heat and their potential degradation into various products under specific conditions, indicating their robustness and reaction pathways under thermal stress (Texter et al., 2018).
Physical Properties Analysis
Polymorphism in pyrimidinone derivatives significantly influences their physical properties, such as melting points and heats of fusion, which are critical for understanding their thermal behavior and stability. The detailed analysis of polymorphs A and B of a related compound showcases the differences in these physical properties and their implications for material science and pharmaceutical applications (Miyamae et al., 1991).
Chemical Properties Analysis
The chemical properties of pyrimidinone and related compounds, including their reactivity, stability, and interaction with various chemical reagents, have been extensively studied. These compounds exhibit a range of biological activities, from anti-inflammatory to antiviral properties, demonstrating their versatility and potential as pharmaceutical agents (Novikov et al., 2004; Ranise et al., 1997).
Scientific Research Applications
Synthesis and Medicinal Applications
- Novel derivatives of pyrimidin-4(3H)-one, including structures similar to the query compound, have been synthesized for their potential anti-HIV-1 activity. These compounds exhibit virus-inhibiting properties against type 1 human immunodeficiency virus in vitro, highlighting their potential in antiviral research (Novikov et al., 2004).
- Another study focused on the synthesis and characterization of key intermediates of Etoricoxib, demonstrating the role of such compounds in the development of pharmaceuticals (Pan Hai-ya, 2012).
Antimicrobial and Antitumor Activities
- Research on dihydropyrimidinone derivatives has shown that they possess significant antimicrobial, antitumor, and 5α-reductase inhibitor activities, indicating their potential in treating various diseases and conditions (Edrees et al., 2010).
Materials Science Applications
- Pyridine-bridged aromatic dianhydrides, similar in structural complexity to the query compound, have been synthesized and used to create a series of new polyimides, showcasing applications in materials science, particularly for electronic and optical materials (Xiaolong Wang et al., 2006).
properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-20-10-4-3-8(5-11(10)21-2)9(17)7-22-14-15-12(18)6-13(19)16-14/h3-6H,7H2,1-2H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUFBGWFADSCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one |
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